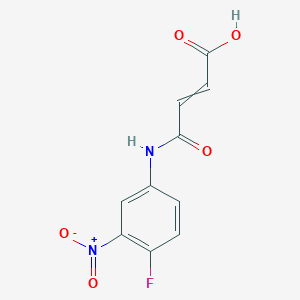
4-(4-Fluoro-3-nitroanilino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluoro-3-nitroanilino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by the presence of a fluoro-nitrophenyl group attached to an amino-oxobutenoic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-nitroanilino)-4-oxobut-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a coupling reaction with a suitable oxobutenoic acid derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the coupling reaction efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-(4-Fluoro-3-nitroanilino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(4-Fluoro-3-aminophenyl)amino]-4-oxobut-2-enoic acid, while substitution reactions can produce various derivatives with different functional groups replacing the fluoro group.
科学的研究の応用
4-(4-Fluoro-3-nitroanilino)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-Fluoro-3-nitroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the fluoro and nitro groups can enhance its binding affinity to target proteins, leading to significant biological effects.
類似化合物との比較
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Shares the fluoro-nitrophenyl group but lacks the amino-oxobutenoic acid structure.
4-Fluoro-3-nitrophenyl azide: Contains a similar fluoro-nitrophenyl group but with an azide functional group instead of the amino-oxobutenoic acid structure.
Uniqueness
4-(4-Fluoro-3-nitroanilino)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H7FN2O5 |
|---|---|
分子量 |
254.17 g/mol |
IUPAC名 |
4-(4-fluoro-3-nitroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7FN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16) |
InChIキー |
TUPOUSSKZNAZQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















